2-amino-3-(4-isopropylbenzoyl)-N-phenylindolizine-1-carboxamide
Description
2-amino-3-(4-isopropylbenzoyl)-N-phenylindolizine-1-carboxamide is an indolizine derivative characterized by a 4-isopropylbenzoyl group at position 3, a phenyl-substituted carboxamide at position 1, and an amino group at position 2.
Properties
IUPAC Name |
2-amino-N-phenyl-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16(2)17-11-13-18(14-12-17)24(29)23-22(26)21(20-10-6-7-15-28(20)23)25(30)27-19-8-4-3-5-9-19/h3-16H,26H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQTTTWPFWSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-isopropylbenzoyl)-N-phenylindolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative.
Introduction of the Benzoyl Group: The 4-isopropylbenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-isopropylbenzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Amination and Carboxamide Formation: The amino group and the carboxamide functionality can be introduced through nucleophilic substitution reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-isopropylbenzoyl)-N-phenylindolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
2-amino-3-(4-isopropylbenzoyl)-N-phenylindolizine-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-isopropylbenzoyl)-N-phenylindolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis.
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound has a molecular weight of 413.49 g/mol , while the 2-methoxyphenyl analog () is heavier (443.52 g/mol ) due to the addition of a methoxy group. The nitro-substituted analog () weighs 428.44 g/mol , reflecting the nitro group’s contribution .
Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxyphenyl group () introduces an electron-donating methoxy substituent, which may enhance solubility in polar solvents compared to the target’s unmodified phenyl group.
Steric and Pharmacokinetic Implications :
- The 4-isopropylbenzoyl group in the target compound adds steric bulk, which could influence binding pocket accessibility in enzyme targets.
- The 4-ethylphenyl substituent () introduces moderate hydrophobicity, possibly affecting membrane permeability .
Biological Activity
Molecular Structure
The molecular formula for 2-amino-3-(4-isopropylbenzoyl)-N-phenylindolizine-1-carboxamide can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 318.41 g/mol
Structural Representation
The compound features an indolizine core substituted with an isopropylbenzoyl group and an amide functional group, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that indolizine derivatives exhibit significant anticancer properties. For instance, research focusing on similar compounds has shown that they can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. The mechanism often involves the inhibition of specific kinases or the activation of pro-apoptotic factors.
Case Study: Indolizine Derivatives
A study investigated a series of indolizine compounds, noting that those with bulky substituents, such as the isopropylbenzoyl group, demonstrated enhanced cytotoxicity against various cancer cell lines compared to their less substituted counterparts. The study utilized assays like MTT and annexin V staining to assess cell viability and apoptosis induction.
Antimicrobial Activity
Indolizine-based compounds have also been evaluated for their antimicrobial properties. Compounds similar to this compound were tested against a range of bacteria and fungi.
Table 1: Antimicrobial Activity of Indolizine Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Indolizine A | E. coli | 32 µg/mL |
| Indolizine B | S. aureus | 16 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 8 µg/mL |
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that the target compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Mechanistic Insights
Research indicates that certain indolizine derivatives can inhibit the NF-kB pathway, which is crucial in mediating inflammatory responses. This inhibition could lead to reduced expression of inflammatory markers such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
